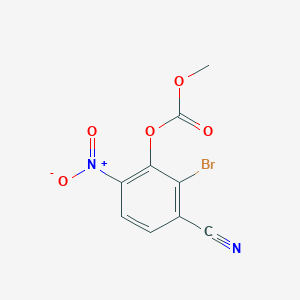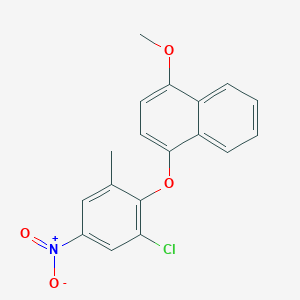
N,N',N''-Tris(2-ethoxyphenyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide: is an organophosphorus compound characterized by the presence of three 2-ethoxyphenyl groups attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoric triamides.
Scientific Research Applications
N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
- N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide
- N,N’,N’'-Tris(4-ethoxyphenyl)phosphoric triamide
Comparison: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide is unique due to the presence of 2-ethoxyphenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
91096-80-9 |
|---|---|
Molecular Formula |
C24H30N3O4P |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-bis(2-ethoxyanilino)phosphoryl-2-ethoxyaniline |
InChI |
InChI=1S/C24H30N3O4P/c1-4-29-22-16-10-7-13-19(22)25-32(28,26-20-14-8-11-17-23(20)30-5-2)27-21-15-9-12-18-24(21)31-6-3/h7-18H,4-6H2,1-3H3,(H3,25,26,27,28) |
InChI Key |
KIYWTZXYKVQHED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NP(=O)(NC2=CC=CC=C2OCC)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)



![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)



![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
